

1-Methyloctahydropyrrolo[3,4-b]pyridine CAS number and identification

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Compound of Interest

Compound Name: 1-Methyloctahydropyrrolo[3,4-b]pyridine

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In-Depth Technical Guide to 1-Methyloctahydropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyloctahydropyrrolo[3,4-b]pyridine is a saturated bicyclic heterocyclic amine. Its core structure, octahydropyrrolo[3,4-b]pyridine, is a key building block in medicinal chemistry, most notably as a component of the fluoroquinolone antibiotic, Moxifloxacin.^{[1][2]} This guide provides a comprehensive overview of the identification, chemical properties, and synthesis of **1-Methyloctahydropyrrolo[3,4-b]pyridine**, with a focus on providing detailed experimental protocols and data for research and development purposes.

Compound Identification and Properties

The primary identifier for **1-Methyloctahydropyrrolo[3,4-b]pyridine** is its CAS number. It is crucial to distinguish it from its isomers, such as 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, as the position of the methyl group significantly influences its chemical and biological properties.

Table 1: Compound Identification

Identifier	Value
Compound Name	1-Methyloctahydropyrrolo[3,4-b]pyridine
CAS Number	128740-18-1
Molecular Formula	C ₈ H ₁₆ N ₂
Molecular Weight	140.23 g/mol
IUPAC Name	1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Synonyms	1H-Pyrrolo[3,4-b]pyridine, octahydro-1-methyl-

Table 2: Physicochemical Properties (Predicted)

Property	Value
Boiling Point	185.4 °C at 760 mmHg
Density	0.948 g/cm ³
Flash Point	65.9 °C
Refractive Index	1.479

Spectral Data (Predicted)

While experimental spectral data for **1-Methyloctahydropyrrolo[3,4-b]pyridine** is not readily available in the searched literature, predicted data can guide its identification and characterization.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
2.2 - 2.5	Singlet	N-CH ₃
1.5 - 3.5	Multiplets	Methylene and methine protons of the bicyclic ring system

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~42	N-CH ₃
20 - 60	Carbons of the bicyclic ring system

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the direct synthesis of **1-Methyloctahydropyrrolo[3,4-b]pyridine** is not explicitly described in the available literature. However, a logical synthetic route involves the N-methylation of the parent compound, (4a*S*,7a*S*)-octahydro-1*H*-pyrrolo[3,4-*b*]pyridine. The synthesis of this precursor is well-documented as it is a key intermediate for Moxifloxacin.[\[1\]](#)[\[2\]](#)

Synthesis of the Precursor: (4a*S*,7a*S*)-octahydro-1*H*-pyrrolo[3,4-*b*]pyridine

A common route to (4a*S*,7a*S*)-octahydro-1*H*-pyrrolo[3,4-*b*]pyridine involves the stereoselective reduction of a protected precursor. One patented method describes the following key transformations[\[1\]](#):

- Step 1: Optical Resolution. Enzymatic hydrolysis of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate to isolate the desired (2*S*,3*R*)-enantiomer.
- Step 2: Cyclization. Conversion of the resolved intermediate to (4a*R*,7a*S*)-1-alkylcarbonylhexahydrofuro[3,4-*b*]pyridine-5,7-dione.

- Step 3: Ring Opening and Recyclization. Transformation of the furo[3,4-b]pyridine derivative into the desired (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

A detailed experimental protocol for a similar synthesis is provided in a 2013 publication, which also focuses on the synthesis of this key moxifloxacin intermediate.[\[2\]](#)

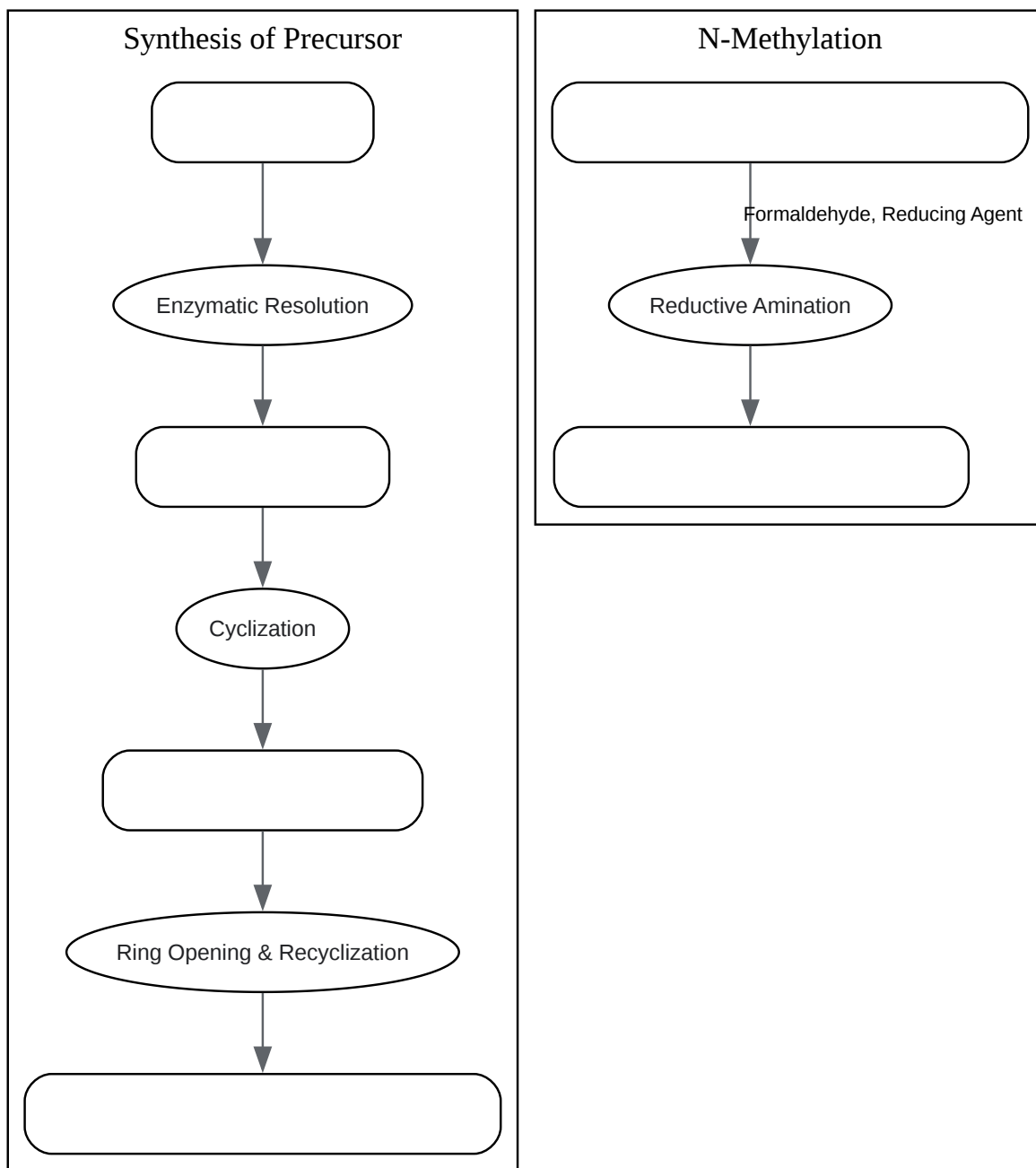
Proposed N-Methylation of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

While a specific protocol for the N-methylation of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to yield the title compound is not available, a general procedure for the N-methylation of secondary cyclic amines can be adapted. One common method is reductive amination.

Proposed Experimental Protocol (General):

- Reaction Setup: To a solution of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 equivalents) as an aqueous solution.
- Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Diagram 1: Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **1-Methyloctahydropyrrolo[3,4-b]pyridine**.

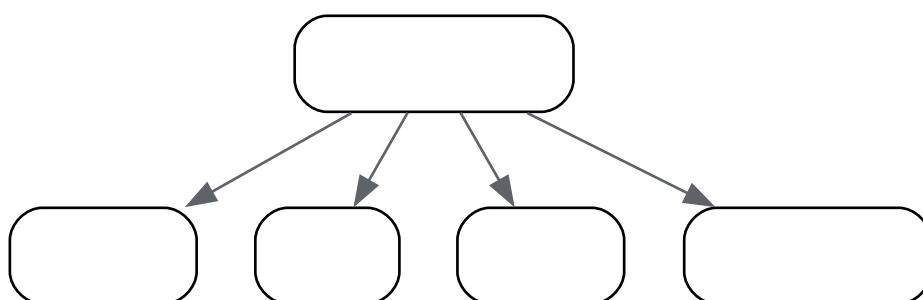
Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with **1-Methyloctahydropyrrolo[3,4-b]pyridine** (CAS 128740-18-1).

However, the broader class of pyrrolopyridine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities.[3] These include, but are not limited to, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The specific biological effects are highly dependent on the substitution pattern on the pyrrolopyridine core.

Given that the parent compound is a key component of the antibiotic Moxifloxacin, it is plausible that **1-Methyloctahydropyrrolo[3,4-b]pyridine** could be investigated for its potential as a modulator of bacterial DNA gyrase and topoisomerase IV, the known targets of fluoroquinolones. However, without experimental data, this remains speculative.

Diagram 2: General Biological Activities of Pyrrolopyridines



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Caption: Diverse biological activities reported for the pyrrolopyridine scaffold.

Conclusion

1-Methyloctahydropyrrolo[3,4-b]pyridine, identified by CAS number 128740-18-1, is a derivative of a medically important scaffold. While detailed experimental data for this specific compound is scarce in the current literature, this guide provides a consolidated overview of its identification, predicted properties, and a plausible synthetic route based on the well-established chemistry of its parent compound. Further research is warranted to experimentally validate the predicted spectral data, optimize the synthetic protocol, and, most importantly, to investigate its biological activity and potential therapeutic applications. The information

presented here serves as a foundational resource for scientists and researchers initiating projects involving this compound.

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